(4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate Meropenem trihydrate is a hydrate. It has a role as an antibacterial drug. It contains a meropenem.
Brand Name: Vulcanchem
CAS No.: 119478-56-7
VCID: VC0002026
InChI: InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1
SMILES: Array
Molecular Formula: C17H27N3O6S
Molecular Weight: 401.5 g/mol

(4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

CAS No.: 119478-56-7

Cat. No.: VC0002026

Molecular Formula: C17H27N3O6S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

(4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate - 119478-56-7

Specification

CAS No. 119478-56-7
Molecular Formula C17H27N3O6S
Molecular Weight 401.5 g/mol
IUPAC Name (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1
Standard InChI Key WCDAAZJSDNCCFU-NACOAMSHSA-N
Isomeric SMILES C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O
Canonical SMILES CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O

Introduction

Chemical Identity and Physicochemical Properties

Meropenem trihydrate is characterized by its bicyclic β-lactam structure with a 1β-methyl group and a sulfamoylaminoethyl-pyrrolidinylthio side chain . The IUPAC name, (4R)3{[(3S,5S)5(dimethylcarbamoyl)pyrrolidin3yl]sulfanyl}6[(1S)1hydroxyethyl]4methyl7oxo1azabicyclo[3.2.0]hept2ene2carboxylic acid trihydrate(4R)-3-\{[(3S,5S)-5-(\text{dimethylcarbamoyl})pyrrolidin-3-yl]\text{sulfanyl}\}-6-[(1S)-1-\text{hydroxyethyl}]-4-\text{methyl}-7-\text{oxo}-1-\text{azabicyclo}[3.2.0]\text{hept}-2-\text{ene}-2-\text{carboxylic acid trihydrate}, reflects its stereochemical complexity . Key physicochemical properties include:

PropertyValueSource
CAS Number119478-56-7
Melting Point>110°C
SolubilitySoluble in aqueous solutions
pH (Reconstituted Solution)7.3–8.3
Stability in ElastomersStable for 7 days at 6.7°C

The compound’s solubility in 5% monobasic potassium phosphate and sparing solubility in water make it suitable for intravenous formulations. Stability studies in elastomeric infusion devices demonstrate that concentrations of 6–25 mg/mL remain chemically stable for 7 days under refrigeration (6.7°C), supporting its use in outpatient parenteral antimicrobial therapy (OPAT) .

Pharmacological Profile and Antimicrobial Activity

Mechanism of Action

Meropenem trihydrate exerts bactericidal effects by irreversibly binding to PBPs, particularly PBP-2 and PBP-3 in Gram-negative bacteria, disrupting peptidoglycan cross-linking . Its 1β-methyl group confers resistance to hydrolysis by renal dehydropeptidase I, distinguishing it from imipenem .

Spectrum of Activity

Meropenem trihydrate demonstrates potent activity against:

  • Gram-negative pathogens: Pseudomonas aeruginosa (MIC₉₀: 4 μg/mL), Escherichia coli (MIC₉₀: 0.03 μM), Klebsiella pneumoniae (MIC₉₀: 0.06 μM) .

  • Gram-positive pathogens: Streptococcus pyogenes (MIC₉₀: 0.008 μM), Enterococcus faecalis (MIC₉₀: 4 μM) .

  • Anaerobes: Bacteroides fragilis (MIC₉₀: 0.5 μg/mL) .

Notably, it retains activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae but is susceptible to hydrolysis by metallo-β-lactamases (e.g., NDM-1) .

Clinical Applications and Dosage Regimens

Approved Indications

Meropenem trihydrate is FDA-approved for :

  • Complicated intra-abdominal infections (cIAI)

  • Bacterial meningitis (pediatric ≥3 months)

  • Complicated skin and skin structure infections (cSSSI)

  • Febrile neutropenia

Off-Label Uses

Emerging evidence supports its use in :

  • Sepsis and septic shock (6 g/day continuous infusion)

  • Multidrug-resistant Acinetobacter baumannii infections (combined with colistin)

  • Cystic fibrosis exacerbations (synergy with aminoglycosides)

Dosage Optimization

Population-specific regimens include:

PopulationDoseInfusion DurationSource
Adults (normal renal function)1–2 g q8h30 minutes
Pediatrics (≥3 months)20–40 mg/kg q8h30 minutes
Augmented renal clearance2 g q8h (prolonged infusion)3 hours

For P. aeruginosa infections, a pharmacokinetic/pharmacodynamic (PK/PD) target of fCmin/MIC>4fC_{\text{min}}/\text{MIC} > 4 is recommended to suppress regrowth .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

  • Bioavailability: 100% via IV administration .

  • Volume of Distribution: 0.3 L/kg, with penetration into cerebrospinal fluid (CSF) achieving 0.9–6.5 mg/L in pediatric meningitis .

  • Protein Binding: 2%, enabling broad tissue distribution .

Metabolism and Excretion

  • Half-life: 1 hour in adults, prolonged to 1.5 hours in renal impairment .

  • Excretion: 70% renal (unchanged), 30% as inactive open-ring metabolite .

Combination Therapy and Resistance Mitigation

Synergy with Aminoglycosides

In hollow-fiber infection models (HFIM), meropenem (2 g q8h) combined with amikacin (15–20 mg/kg/day) achieved:

  • 4-log₁₀ CFU reduction against meropenem-resistant P. aeruginosa (MIC: 16 μg/mL) .

  • Suppressed regrowth for 7 days at inocula of 10⁵ CFU/mL .

Resistance Mechanisms

  • Enzymatic Degradation: Metallo-β-lactamases (e.g., IMP, VIM) hydrolyze the β-lactam ring .

  • Efflux Pumps: Overexpression of MexAB-OprM in P. aeruginosa reduces intracellular concentrations .

Pharmaceutical Formulation and Stability

Reconstituted solutions (pH 6.5) exhibit the following stability profiles :

Concentration (mg/mL)Storage TemperatureStability Duration
6–256.7°C (Refrigeration)7 days
6–25-19°C (Freezing)28 days
1222.5°C (Ambient)24 hours

These data support the use of elastomeric pumps for continuous outpatient infusions, particularly in rural settings .

Adverse Effects and Drug Interactions

Notable Interactions

  • Probenecid: Reduces renal clearance, increasing AUC by 38% .

  • Valproic Acid: Meropenem reduces valproate levels by 60–90% via glucuronidation induction .

Current Research and Future Directions

Recent clinical trials (NCT04819053, NCT05209386) are evaluating :

  • High-dose prolonged infusions (3 g q8h over 3 hours) in critically ill patients.

  • Inhalational formulations for ventilator-associated pneumonia.

  • Pharmacogenomic predictors of neurotoxicity (e.g., SCN1A mutations).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator